molecular formula C16H19NO4 B598799 6-((Benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid CAS No. 147610-85-3

6-((Benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid

Cat. No. B598799
CAS RN: 147610-85-3
M. Wt: 289.331
InChI Key: FQFCMBUJUFOXNL-UHFFFAOYSA-N
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Description

“6-((Benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid” is a complex organic compound. It incorporates a carboxyl functional group, CO2H, which is a common feature in carboxylic acids . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .


Synthesis Analysis

The synthesis of carboxylic acids often involves oxidation reactions . The carbon atom of a carboxyl group has a high oxidation state, making it a prime target for such reactions . Other useful procedures for preparing carboxylic acids involve hydrolysis of nitriles and carboxylation of organometallic intermediates .


Molecular Structure Analysis

The carbon and oxygen in the carbonyl are both sp2 hybridized, giving a carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized, allowing one of its lone pair electrons to conjugate with the pi system of the carbonyl group . This makes the carboxyl group planar .


Chemical Reactions Analysis

Carboxylic acids are known to react with bases such as NaOH and NaHCO3 to give metal carboxylate salts . They can also be converted into esters, a process called the Fischer esterification reaction . Furthermore, carboxylic acids can be converted into acid chlorides by treatment with thionyl chloride, SOCl2 .


Physical And Chemical Properties Analysis

Carboxylic acids are acidic and therefore react with bases such as NaOH and NaHCO3 to give metal carboxylate salts . The O-H stretching absorption for such dimers is very strong and broad, extending from 2500 to 3300 cm-1 .

Scientific Research Applications

Reactive Extraction of Carboxylic Acids

A study by Djas and Henczka (2018) explores the efficiency of using organic solvents and supercritical fluids for the extraction of carboxylic acids from aqueous solutions, highlighting supercritical CO2's benefits due to its environmentally benign characteristics. This suggests potential applications in separation processes and environmental engineering for similar compounds (Djas & Henczka, 2018).

Biological Activity of Carboxylic Acids

Godlewska-Żyłkiewicz et al. (2020) review the structure-related antioxidant, antimicrobial, and cytotoxic activities of selected natural carboxylic acids. This implies potential applications in developing new pharmaceuticals or agrochemicals based on the structure-activity relationships of compounds like "6-((Benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid" (Godlewska-Żyłkiewicz et al., 2020).

Biocatalyst Inhibition by Carboxylic Acids

Jarboe, Royce, and Liu (2013) discuss the inhibitory effects of carboxylic acids on microbial biocatalysts used in fermentative production, highlighting the need for metabolic engineering to improve microbial tolerance. This insight is relevant for biotechnological applications and the production of bio-based chemicals (Jarboe, Royce, & Liu, 2013).

Medium-Chain-Length Polyhydroxyalkanoates (MCL-PHAs) Production

Sun, Ramsay, Guay, and Ramsay (2007) review the fermentation processes for MCL-PHAs production from carboxylic acids, indicating potential applications in biodegradable polymer production (Sun, Ramsay, Guay, & Ramsay, 2007).

Mechanism of Action

The mineral acid protonates the carbonyl-group oxygen atom, thereby giving the carboxylic acid a positive charge and rendering it much more reactive toward nucleophiles . Subsequent loss of water from the tetrahedral intermediate yields the ester product .

properties

IUPAC Name

6-phenylmethoxycarbonyl-6-azaspiro[2.5]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c18-14(19)13-10-16(13)6-8-17(9-7-16)15(20)21-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFCMBUJUFOXNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2C(=O)O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682161
Record name 6-[(Benzyloxy)carbonyl]-6-azaspiro[2.5]octane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

147610-85-3
Record name 6-[(Benzyloxy)carbonyl]-6-azaspiro[2.5]octane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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